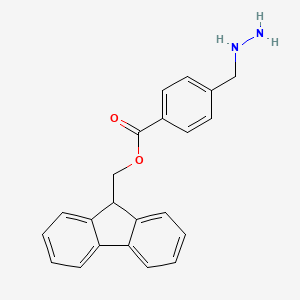![molecular formula C16H12N6 B13964293 Pyrazolo[1,5-b]pyridazine deriv. 16](/img/structure/B13964293.png)
Pyrazolo[1,5-b]pyridazine deriv. 16
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazolo[1,5-b]pyridazine derivatives are a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridazine ring. Pyrazolo[1,5-b]pyridazine derivative 16, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrazolo[1,5-b]pyridazine derivatives typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of hydrazine derivatives with 1,3-diketones or β-ketoesters, followed by cyclization to form the pyrazole ring. Subsequent reactions with appropriate reagents lead to the formation of the pyridazine ring .
Industrial Production Methods: Industrial production of pyrazolo[1,5-b]pyridazine derivatives often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of these methods is crucial for producing sufficient quantities for research and potential therapeutic applications .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrazolo[1,5-b]pyridazine derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Applications De Recherche Scientifique
Biology: Investigated for its role in modulating biological pathways and interactions with biomolecules.
Medicine: Explored for its potential as an anticancer, antimicrobial, and anti-inflammatory agent. Its unique structure allows it to interact with specific molecular targets, making it a promising candidate for drug development.
Mécanisme D'action
The mechanism of action of pyrazolo[1,5-b]pyridazine derivative 16 involves its interaction with specific molecular targets and pathways. These compounds can bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, they may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Pyridazine Derivatives: These compounds share a similar pyridazine ring but lack the fused pyrazole ring.
Pyrazole Derivatives: These compounds contain the pyrazole ring but do not have the fused pyridazine ring.
Pyridazinone Derivatives: These compounds have a similar structure but include a carbonyl group, which can alter their chemical properties and biological activities.
Uniqueness: Pyrazolo[1,5-b]pyridazine derivative 16 stands out due to its fused ring system, which imparts unique chemical and biological properties. This structural feature allows for diverse functionalization and interaction with various molecular targets, making it a versatile compound for research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C16H12N6 |
|---|---|
Poids moléculaire |
288.31 g/mol |
Nom IUPAC |
N-phenyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine |
InChI |
InChI=1S/C16H12N6/c1-2-5-12(6-3-1)20-16-17-10-8-14(21-16)13-11-19-22-15(13)7-4-9-18-22/h1-11H,(H,17,20,21) |
Clé InChI |
LIYXXFOSHNQSRD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=NC=CC(=N2)C3=C4C=CC=NN4N=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


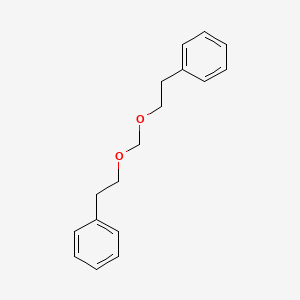
![2-Amino-1-(8-(hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13964212.png)
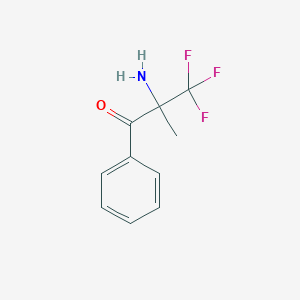
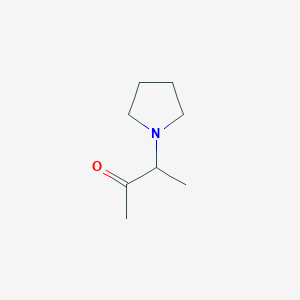

![(R)-2-methyl-1-[4-(trifluoromethoxy)phenyl]propylamine](/img/structure/B13964232.png)

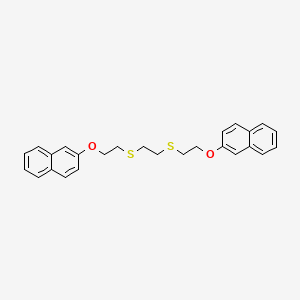
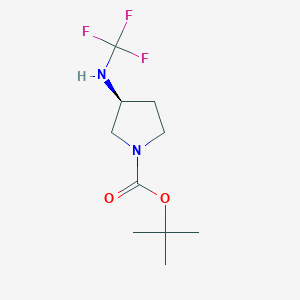
![Pyridine, 2-[2-(2,5-difluorophenyl)-4-oxazolyl]-](/img/structure/B13964271.png)

![Thieno[3,2-b]pyridin-7-ylboronic acid](/img/structure/B13964290.png)

